molecular formula C9H11Cl2NO2 B1280400 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride CAS No. 120108-62-5

2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride

Cat. No.: B1280400
CAS No.: 120108-62-5
M. Wt: 236.09 g/mol
InChI Key: MLKORXUFSMVSBB-UHFFFAOYSA-N
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Description

2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride is a compound with significant interest in various fields of scientific research It is a derivative of phenylalanine, an essential amino acid, and features a chlorine atom attached to the phenyl ring

Biochemical Analysis

Biochemical Properties

2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been noted to influence the secretion of anabolic hormones and supply fuel during exercise . This compound is recognized for its ability to prevent exercise-induced muscle damage and enhance mental performance during stress-related tasks . The interactions of this compound with these biomolecules are crucial for its ergogenic properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to enhance the secretion of anabolic hormones, which are vital for muscle growth and repair . Additionally, it provides fuel during exercise, thereby supporting cellular energy metabolism and preventing muscle damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound’s ability to modulate gene expression is also noteworthy, as it can influence the transcription of genes involved in metabolic pathways and cellular stress responses . These molecular interactions are essential for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to three years in powder form . Its stability in solution is limited, with a recommended storage period of one month at -20°C . These temporal effects are essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced muscle performance and reduced muscle damage . At higher doses, it may cause toxic or adverse effects, including potential disruptions in metabolic processes and cellular function . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism. This compound’s influence on metabolic flux and metabolite levels is significant, as it can modulate the availability of key metabolic intermediates . These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall pharmacokinetics and biodistribution.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride typically involves the chlorination of phenylalanine derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination of the phenyl ring.

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenylalanine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for understanding biochemical pathways.

    Medicine: It has potential therapeutic applications, including the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(2-chlorophenyl)propanoic acid
  • 2-amino-3-(4-chlorophenyl)propanoic acid
  • 3-amino-3-(4-chlorophenyl)propanoic acid

Uniqueness

2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride is unique due to the specific position of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it distinct from other chlorophenylalanine derivatives.

Properties

IUPAC Name

2-amino-3-(3-chlorophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKORXUFSMVSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462329
Record name 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120108-62-5
Record name 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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